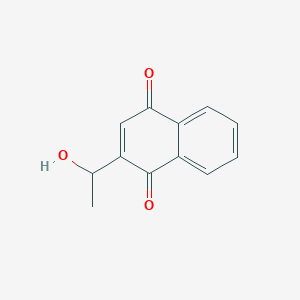

2-(1-Hydroxyethyl)naphthalene-1,4-dione

Description

Overview of Naphthoquinone Scaffolds in Academic Research

Naphthoquinone scaffolds are prevalent in nature, found in various plants, fungi, and bacteria. jst.go.jpmdpi.com They are recognized for their vibrant colors and have been used as dyes since ancient times. nih.govjst.go.jp In contemporary academic research, the interest in naphthoquinones has surged due to their wide array of biological activities, including antimicrobial, antifungal, antiviral, and notably, anticancer properties. nih.govwikipedia.orgjst.go.jp The planar structure of the naphthoquinone ring system is crucial as it facilitates interactions with biological macromolecules.

The chemical reactivity of the naphthoquinone scaffold, particularly its susceptibility to reduction, oxidation, and nucleophilic addition, makes it a versatile building block in organic synthesis. jst.go.jp Researchers have extensively modified the basic naphthoquinone structure at various positions to create a multitude of derivatives with enhanced or novel properties. mdpi.comnih.gov These modifications often aim to improve solubility, bioavailability, and target specificity, thereby expanding their potential applications in medicine and materials science. mdpi.comrsc.org

The 1,4-naphthoquinone (B94277) core is a key feature in several clinically used anticancer drugs, highlighting the therapeutic relevance of this chemical scaffold. nih.gov The cytotoxic effects of many naphthoquinones are attributed to their ability to generate reactive oxygen species (ROS) and their electrophilic nature, which allows them to react with biological nucleophiles like proteins and DNA. nih.govannualreviews.org

Significance of the 2-(1-Hydroxyethyl)naphthalene-1,4-dione Moiety in Chemical Studies

The this compound moiety represents a specific modification of the naphthoquinone core that has garnered attention in chemical studies. The introduction of a hydroxyethyl (B10761427) group at the C2 position can influence the compound's chemical and physical properties. This substituent can participate in hydrogen bonding, potentially affecting its solubility and interactions with biological targets.

From a synthetic perspective, the hydroxyethyl group offers a reactive handle for further chemical transformations. It can be oxidized to an acetyl group or used in esterification and etherification reactions to create a library of related compounds for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry to understand how different functional groups on a molecule contribute to its biological activity. tandfonline.com

The presence of the 1-hydroxyethyl group is significant as it introduces a chiral center into the molecule, meaning it can exist as two different enantiomers. This stereochemistry can be a critical determinant of biological activity, as stereoisomers often exhibit different pharmacological profiles.

Historical Context of Naphthoquinone Research Relevant to this compound

The history of naphthoquinone research is rooted in the study of natural products. Lawsone (2-hydroxy-1,4-naphthoquinone), isolated from the henna plant, and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), found in walnuts, are among the earliest known and most studied naphthoquinones. jst.go.jp These compounds were initially investigated for their dyeing properties. jst.go.jp

The systematic investigation of the chemical and biological properties of naphthoquinones began to accelerate in the 20th century. A significant milestone was the discovery of the antihemorrhagic properties of vitamin K, which possesses a 1,4-naphthoquinone core structure. wikipedia.org This discovery spurred further research into the biological roles of naphthoquinones.

In the realm of synthesis, the development of methods to functionalize the naphthoquinone ring has been a continuous area of focus. Early methods often involved harsh reaction conditions, while more recent research has emphasized the development of milder and more selective synthetic routes. The synthesis of derivatives like this compound is a part of this ongoing effort to create novel molecules with tailored properties. The exploration of such derivatives is driven by the quest for new therapeutic agents and a deeper understanding of the chemical biology of naphthoquinones. nih.govnih.gov

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55700-12-4 |

| Canonical SMILES | CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |

Table created with data from multiple sources.

Structure

3D Structure

Properties

CAS No. |

55720-84-8 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3 |

InChI Key |

IFGYOGFPTOLNSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Hydroxyethyl Naphthalene 1,4 Dione and Its Analogs

Strategies for Introducing the Hydroxyethyl (B10761427) Moiety

The direct installation of a 1-hydroxyethyl group onto the naphthoquinone framework is a key approach for the synthesis of the target compound. This can be achieved through modification of existing naphthoquinones or via photochemical methods.

Modification of Existing Naphthoquinone Structures

One of the most common starting materials for introducing substituents at the C2 and C3 positions of the naphthoquinone ring is 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone. Lawsone's acidic hydroxyl group and reactive C3 position make it a versatile precursor. nih.govnih.gov The synthesis of 2-hydroxy-1,4-naphthoquinone itself can be achieved through a one-step process from 1-naphthol (B170400) using urea-hydrogen peroxide as a catalyst in a basic medium with oxygen. nih.gov Another method involves the oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst. google.com

The introduction of alkyl or functionalized alkyl groups onto the naphthoquinone ring can be accomplished through various reactions. For instance, the Mannich reaction of lawsone with selected amines and aldehydes has been used to synthesize a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. nih.gov While direct alkylation to form C-C bonds is a primary goal, nucleophilic substitution reactions on halogenated naphthoquinones are also prevalent. For example, 2,3-dichloro-1,4-naphthoquinone can react with various nucleophiles, including those containing nitrogen, sulfur, or oxygen, to yield a range of substituted derivatives. researchgate.net Similarly, 2-bromo-1,4-naphthoquinone can be treated with 8-hydroxyquinoline (B1678124) derivatives in the presence of a base like potassium tert-butoxide to form new hybrid molecules. mdpi.com

Photoinduced Reaction Pathways

Photochemical reactions offer an alternative and powerful method for functionalizing the naphthoquinone core. The photoacylation of 1,4-naphthoquinone (B94277) with aldehydes provides a direct route to acylated 1,4-hydroquinones, which can then be oxidized to the corresponding acylated naphthoquinones. mdpi.com This process is often initiated by UV light and can be performed efficiently under continuous-flow conditions, sometimes using a triplet photosensitizer like acetone. mdpi.com A study on the photoacylation of 1,4-naphthoquinone with various aldehydes, including butyraldehyde, demonstrated the formation of the corresponding acylated naphthohydroquinone products in good yields. mdpi.com

Furthermore, photoinduced reactions between 2-hydroxy-1,4-naphthoquinones and alkenes or alkynes can lead to the one-step synthesis of naphthofuran-4,9-diones and their dihydro derivatives. documentsdelivered.com These reactions are believed to proceed through a triplet excited state of the quinone, forming a biradical or ionic intermediate. documentsdelivered.com The photochemistry of 1,4-naphthoquinone derivatives is influenced by substituents and the solvent. nih.gov For example, the photoreaction of 1,4-naphthoquinone in the presence of water can lead to the formation of 2-hydroxy-1,4-naphthoquinone through nucleophilic addition of water to the triplet state. nih.gov Additionally, photodegradable molecules based on 1,4-naphthoquinone have been developed that can release alcohols upon UV light irradiation. acs.orgnih.gov

Classical and Modern Synthetic Routes to Naphthoquinone Scaffolds

Building the naphthoquinone ring system from the ground up provides a flexible approach to producing a wide array of substituted analogs. Classical methods like the Diels-Alder reaction remain highly relevant, alongside modern techniques involving nucleophilic additions.

Diels-Alder Reactions and Subsequent Oxidations

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry and provides a powerful tool for constructing the carbocyclic framework of naphthoquinones. nih.govacs.org This pericyclic reaction typically involves the [4+2] cycloaddition of a diene with a dienophile, such as a benzoquinone, to form a hydroquinone (B1673460) derivative that can be subsequently oxidized to the desired naphthoquinone. nih.govrsc.org This approach is highly valued for its ability to create complex carbocyclic scaffolds, often with high regioselectivity. nih.gov

For instance, the reaction of substituted 1,4-benzoquinones with methoxycyclohexadienes can yield Diels-Alder adducts that are converted into substituted juglone (B1673114) methyl ethers in high yield. rsc.org The use of Lewis acid catalysts, such as boron trifluoride etherate (BF₃·OEt₂), can facilitate these reactions, particularly with challenging dienophiles like 1,2-naphthoquinones, providing access to tetrahydrophenanthrene derivatives without the common side reaction of aromatization. acs.orgnih.gov The versatility of the Diels-Alder reaction allows for the synthesis of highly functionalized hydroanthraquinones from easily accessible 2-substituted naphthoquinones. nih.gov

Table 1: Examples of Diels-Alder Reactions in Naphthoquinone Synthesis

| Diene | Dienophile | Key Features/Products | Reference |

|---|---|---|---|

| 1-methoxycyclohexa-1,3-diene | 2-methoxy-3-methyl-1,4-benzoquinone | Forms adducts that convert to substituted juglone methyl ethers. | rsc.org |

| Various dienes | 3,4-unsubstituted 1,2-naphthoquinones | Catalyzed by BF₃·OEt₂ to yield cis-tetrahydrophenanthrene derivatives. | acs.orgnih.gov |

| 1,3-butadiene | 2-(2-iodobenzoyl)naphthalene-1,4-dione | Leads to the formation of functionalized hydroanthraquinones. | nih.gov |

Nucleophilic Additions and Substitutions in Naphthoquinone Synthesis

Nucleophilic addition and substitution reactions are fundamental to the synthesis and functionalization of naphthoquinones. acs.orgresearchgate.net The electrophilic nature of the quinone ring makes it susceptible to attack by a wide range of nucleophiles. researchgate.netnih.gov These reactions can be used to introduce heteroatoms like nitrogen, sulfur, and oxygen directly onto the naphthoquinone scaffold. researchgate.netresearchgate.net For example, novel N-, S-, N,S-, and S,S-substituted 1,4-naphthoquinone derivatives have been synthesized through nucleophilic substitution reactions. researchgate.net A transition-metal-free, one-pot synthesis of naphthoquinonefuran derivatives has been developed, which involves a sequential intermolecular alkynylation and an intramolecular nucleophilic annulation reaction starting from 2-hydroxynaphthoquinones. acs.orgacs.orgnih.gov

The Michael 1,4-addition is a particularly powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of naphthoquinone derivatives. nih.govorganic-chemistry.org This conjugate addition involves the reaction of a nucleophile (Michael donor) with an α,β-unsaturated carbonyl compound (Michael acceptor), a role perfectly filled by the naphthoquinone ring system. nih.govnih.govorganic-chemistry.org

A variety of nucleophiles can be employed in Michael additions to naphthoquinones. For example, 2-hydroxy-1,4-naphthoquinones can act as nucleophiles in reactions with nitroalkenes, catalyzed by chiral organocatalysts, to produce chiral functionalized naphthoquinones in high yields and enantioselectivities. nih.govsemanticscholar.orgrsc.org This method is of significant interest as the resulting nitroalkylated products are versatile synthetic intermediates. nih.govsemanticscholar.org Similarly, the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone to indole-3-ones, catalyzed by cinchona alkaloids, has been used to synthesize indolin-3-ones bearing a 1,4-naphthoquinone unit. acs.orgnih.gov Thia-Michael additions, involving the reaction of thiols like N-acetyl-L-cysteine with various naphthoquinones, have also been reported. nih.gov

Halogenated Naphthoquinone Precursors

Halogenated naphthoquinones serve as versatile starting materials for the synthesis of a variety of substituted naphthoquinone derivatives. A common precursor, 2,3-dichloro-1,4-naphthoquinone, is frequently used to introduce different functionalities onto the naphthoquinone scaffold. mdpi.com For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with aminophenols can yield hydroxyphenylamino derivatives. mdpi.com These intermediates can be further functionalized. mdpi.com

Another key halogenated precursor is 2-chloro-1,4-naphthoquinone, which can be synthesized from 2-hydroxy-1,4-naphthoquinone (lawsone) by reacting it with thionyl chloride. chemicalbook.com This monochlorinated derivative provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains. The synthesis of 3-unsubstituted naphthoquinones has also been explored by reacting naphthalene-1,4-dione with different amines, investigating the necessity of the chlorine atom for certain biological activities. nih.gov Furthermore, the use of 2-bromonaphthalene-1,4-dione (B50910) as a starting material allows for the synthesis of analogs where the chloro group is replaced by a bromo group. nih.gov

The following table summarizes the synthesis of various naphthoquinone derivatives from halogenated precursors:

| Starting Material | Reagents | Product | Yield | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Aminophenols | Hydroxyphenylamino-naphthoquinone derivatives | Not specified | mdpi.com |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | Thionyl chloride | 2-chloro-1,4-naphthoquinone | 85% | chemicalbook.com |

| Naphthalene-1,4-dione | Various amines, Et3N or K2CO3 | 3-unsubstituted naphthoquinones | 25-80% | nih.gov |

| 2-bromonaphthalene-1,4-dione | Various amines | Bromo-naphthoquinone analogs | Not specified | nih.gov |

Multi-component Reactions for Naphthoquinone Derivatives

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex naphthoquinone derivatives from simple starting materials in a single step. benthamscience.combenthamdirect.comnih.gov This approach is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity. researchgate.net

One prominent example is the three-component reaction of 2-hydroxy-1,4-naphthoquinone (lawsone), aromatic aldehydes, and various amines to produce a range of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. researchgate.netnih.gov For instance, the Mannich reaction, a classic MCR, has been successfully employed to synthesize a series of these derivatives by reacting lawsone with selected amines and aldehydes. nih.gov This method has proven effective for creating compounds with potential antimalarial activity. nih.gov

Researchers have also developed a one-pot, four-component approach for the synthesis of more complex structures, such as 2-hydroxy-3-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl) naphthalene-1,4-dione derivatives. researchgate.net Another innovative MCR involves the reaction of 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, and 4-hydroxy-6-methyl-2H-pyran-2-one, catalyzed by phosphotungstic acid, to yield benzo[a]pyrano[3′,4′:5,6]pyrano[2,3-c]phenazines. thieme-connect.com

The following table provides examples of multi-component reactions for the synthesis of naphthoquinone derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, anilines/heterocyclic amines | Montmorillonite K-10 | 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-dione derivatives | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone, aldehydes, amines | Mannich reaction | 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives | nih.gov |

| 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one | Phosphotungstic acid | Benzo[a]pyrano[3′,4′:5,6]pyrano[2,3-c]phenazines | thieme-connect.com |

| 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, indoles | In(OTf)3, solvent-free | 1,4-Naphthoquinones possessing indole (B1671886) scaffolds | nih.gov |

Oxidative Transformations in Naphthoquinone Synthesis

Oxidative transformations are fundamental in the synthesis of naphthoquinones, often playing a crucial role in the final steps of the reaction sequence. These reactions can involve a variety of oxidizing agents and conditions, leading to the formation of the characteristic quinone ring system. nih.gov

One common approach involves the oxidation of a hydroquinone precursor to the corresponding quinone. For example, 1,4-naphthoquinones can be synthesized from 1,4-hydroquinones through oxidation. rsc.org In some synthetic routes, the oxidation step is combined with other reactions in a one-pot process. For instance, the Diels-Alder reaction of dienes with para-quinones generated in situ from the oxidation of 1,4-hydroquinones can directly yield 1,4-naphthoquinones after a subsequent oxidation step. rsc.org

Various oxidizing agents have been employed in the synthesis of naphthoquinone derivatives. These include traditional reagents like potassium or sodium bichromate in an acidic medium. scirp.org However, there is a growing interest in developing milder and more environmentally friendly oxidative methods. Laccase enzymes, for example, can be used to generate quinones in situ from hydroquinones under mild conditions. rsc.org

The synthesis of menaquinones (vitamin K2 derivatives) often involves an oxidation step. After the alkylation of a menadiol (B113456) derivative, oxidation is required to form the final naphthoquinone structure. nih.gov Reagents such as silver(I) oxide (AgO) in acidic conditions have been used for this purpose. nih.gov

Green Chemistry Approaches in Naphthoquinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthoquinones, aiming to develop more sustainable and environmentally friendly processes. researchgate.net These approaches focus on the use of non-toxic solvents, renewable resources, and catalysts that can be easily recovered and reused, while minimizing waste generation. researchgate.net

Biocatalytic Synthesis Utilizing Laccases and Other Enzymes

Biocatalysis, particularly the use of enzymes like laccases, has emerged as a powerful green tool for the synthesis of naphthoquinones and their derivatives. mdpi.comrsc.orgnih.gov Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of substrates, including phenols, using molecular oxygen as the oxidant and producing water as the only byproduct. mdpi.comnih.gov

A significant application of laccases is in the one-pot synthesis of 1,4-naphthoquinones. rsc.org In this method, laccase is used to oxidize 1,4-hydroquinones in situ to generate para-quinones. These reactive intermediates then undergo a Diels-Alder reaction with dienes, followed by further oxidation to yield the final 1,4-naphthoquinone products in good yields. rsc.org This process avoids the use of hazardous heavy metal reagents and organic solvents. rsc.org

Laccases can also be employed in cascade reactions to produce more complex structures. For example, they can mediate the oxidative coupling of phenolic compounds, leading to the formation of various bioactive molecules. rsc.org The versatility of laccases allows for their use in the synthesis of a broad range of compounds, including aminoquinones, through the Michael addition of amines to laccase-generated quinoid intermediates. rsc.org The use of immobilized laccases further enhances the green credentials of these processes by allowing for enzyme reuse over multiple reaction cycles. mdpi.com

Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry, and its application in the synthesis of naphthoquinone derivatives has been successfully demonstrated. researchgate.net Performing reactions in an aqueous medium can offer several advantages, including reduced environmental impact, improved safety, and sometimes, unique reactivity and selectivity.

Multi-component reactions for the synthesis of naphthoquinone derivatives have been effectively carried out in water or aqueous-ethanolic mixtures. researchgate.netthieme-connect.com For instance, the synthesis of 2-amino-4H-benzo[g]chromene derivatives has been achieved through a one-pot, three-component reaction using ultrasonic irradiation in a water-ethanol mixture at room temperature. thieme-connect.com Similarly, a three-component reaction to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported in water. benthamscience.com

The biocatalytic synthesis of 1,4-naphthoquinones using laccases is often performed in an aqueous medium, further highlighting the compatibility of green chemistry principles. rsc.org The one-pot synthesis of 1,4-naphthoquinones via a laccase-mediated Diels-Alder reaction is a prime example of a successful aqueous-based synthetic methodology. rsc.org

The following table showcases examples of naphthoquinone syntheses conducted in an aqueous medium:

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

| One-pot, three-component reaction | Ultrasonic irradiation, Ammonium acetate | Dihydro-4H-benzo[g]chromene derivatives | thieme-connect.com |

| Three-component reaction | Not specified | Fluorescent hydroxyl naphthalene-1,4-dione derivatives | benthamscience.com |

| One-pot synthesis | Laccase | 1,4-Naphthoquinones | rsc.org |

| One-pot multicomponent reaction | Bifunctional thiourea-based organocatalyst | Tri-substituted methane (B114726) derivatives | researchgate.net |

Reactivity and Reaction Mechanisms of 2 1 Hydroxyethyl Naphthalene 1,4 Dione and Naphthoquinones

Redox Chemistry of the Naphthoquinone System

The ability of the naphthoquinone framework to accept electrons underlies its significant role in various chemical and biological processes. This redox activity involves the generation of reactive intermediates that can modulate cellular environments.

Naphthoquinones undergo reduction through two primary pathways: a single-electron transfer or a two-electron transfer. researchgate.netnih.gov One-electron reduction can be catalyzed by enzymes like NADPH-cytochrome P-450 reductase. nih.gov This process generates a semiquinone radical intermediate. researchgate.net In contrast, enzymes such as DT-diaphorase can catalyze a direct two-electron reduction, bypassing the semiquinone radical stage and forming a hydroquinone (B1673460). nih.gov The specific pathway taken can be influenced by the nature of the quinone, the reducing agent, and the cellular environment. Some naphthoquinone derivatives can undergo a two-electron redox process in a single step, which can be advantageous in applications like aqueous organic redox flow batteries by preventing voltage and energy loss associated with two separate one-electron transfer steps. rsc.org

The reduction potentials of naphthoquinones are significantly influenced by the nature and position of substituents on the ring. nih.gov For instance, the presence of hydroxyl groups at specific positions can markedly raise the reduction potentials. nih.gov This is partly due to internal hydrogen bonding, which stabilizes the resulting semiquinone. nih.govrsc.org

The reduction of a quinone (Q) first yields a semiquinone radical anion (SQ•−) after accepting one electron. nih.gov This intermediate is a relatively stable free radical. nih.gov The addition of a second electron leads to the formation of the hydroquinone (H2Q). researchgate.netnih.gov This two-step reduction process is reversible. nih.gov

The stability and reactivity of the semiquinone are crucial. Under aerobic conditions, the semiquinone radical can react with molecular oxygen to produce the superoxide (B77818) radical anion, regenerating the original quinone in a process known as redox cycling. researchgate.net In anaerobic conditions, semiquinones may accumulate as they cannot be reoxidized by oxygen. researchgate.net Hydroquinones can also be oxidized back to quinones, a reaction that can be facilitated by various oxidizing agents. libretexts.org Furthermore, a quinone and a hydroquinone can undergo a comproportionation reaction to form two equivalents of the semiquinone radical. nih.govresearchgate.net

Naphthoquinones can participate in photochemical redox reactions. researchgate.netnih.gov Upon excitation by light, they can be reduced in the presence of an electron donor. For example, the photoreduction of naphthoquinones can be mediated by photosensitizers like methylene (B1212753) blue or pheophorbide A in the presence of an electron donor. mdpi.comresearchgate.net This process generates reduced naphthoquinones, which can then react with molecular oxygen to produce hydrogen peroxide. mdpi.com The efficiency of this photoreduction can be influenced by factors such as the presence of singlet oxygen scavengers, which can limit the re-oxidation of the reduced naphthoquinone. mdpi.com

Quinones, including naphthoquinones, can act as photosensitizers themselves, generating reactive oxygen species (ROS) upon light activation. nih.gov While simple naphthoquinones absorb at lower wavelengths, more complex polycyclic quinones can absorb light in the photodynamic therapy window (600-900 nm), enabling their use as PDT agents. nih.gov The photo-induced reactions of quinones are a key area of study, with applications ranging from organic synthesis to the development of new therapeutic strategies. researchgate.netmdpi.com

Nucleophilic Reactivity at the Naphthoquinone Core

The electron-deficient nature of the naphthoquinone ring makes it an excellent target for nucleophiles. This reactivity is a cornerstone of its chemical and biological interactions.

The α,β-unsaturated ketone system within the naphthoquinone structure confers the properties of a Michael acceptor. nih.gov This allows for the 1,4-conjugate addition of a wide range of nucleophiles. mdpi.comlibretexts.org This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. nih.gov The electrophilic nature of the β-carbon in the unsaturated system makes it susceptible to attack by soft nucleophiles. libretexts.org Numerous studies have explored the use of various nucleophiles in Michael additions to naphthoquinones, often employing organocatalysts to achieve high enantioselectivity. nih.govbuchler-gmbh.com This reactivity is fundamental to the synthesis of a vast array of functionalized naphthoquinone derivatives. nih.govrsc.org

Thiols and especially their conjugate bases, thiolates, are potent nucleophiles that readily react with naphthoquinones. chemistrysteps.com The reaction typically proceeds via a Michael-type addition, where the sulfur atom attacks one of the electrophilic carbon atoms of the quinone ring. mdpi.com This leads to the formation of thiol-adducts. mdpi.comtmc.edu For instance, 1,4-naphthoquinone (B94277) reacts with thiols like glutathione (B108866) (GSH) and cysteine (Cys) to form adducts. mdpi.comtmc.edu These reactions can also involve a reduction of the naphthoquinone core. tmc.edu The formation of these adducts can be influenced by the specific naphthoquinone and thiol involved. researchgate.net The reaction of naphthoquinones with endogenous thiols is a significant aspect of their biological activity, as it can modulate the function of proteins and other cellular components. mdpi.comtmc.edu

Reactions with Amine and Amino Acid Nucleophiles

The naphthoquinone scaffold is a well-established electrophile, readily undergoing reactions with nucleophiles. The introduction of an amine or amino acid to a naphthoquinone system typically results in the formation of 2-amino-1,4-naphthoquinone derivatives. These reactions are of significant interest due to the diverse biological activities exhibited by the resulting products. rsc.orgnih.gov

The primary mechanism for the reaction of 1,4-naphthoquinone with amines is the Michael 1,4-addition. nih.gov This process involves the nucleophilic attack of the amine at the C2 position of the quinone ring. In the case of 2,3-disubstituted naphthoquinones, such as 2,3-dichloronaphthalene-1,4-dione, the reaction proceeds via nucleophilic substitution, where the amine displaces one of the leaving groups. researchgate.netrsc.org

The reaction of 1,4-naphthoquinone with amines can be facilitated by various catalysts and conditions. For instance, the use of a Lewis acid catalyst like CeCl₃·7H₂O can lead to high yields of the aminated product in a relatively short reaction time. nih.gov Microwave and ultrasound irradiation have also been employed to accelerate these reactions, often resulting in higher yields and cleaner products. nih.gov Furthermore, a transition-metal-free amination of 1,4-naphthoquinone using t-BuOK as a mediator has been developed, offering a practical and efficient method for synthesizing 2-amino-1,4-naphthoquinones under mild, aerobic conditions. nih.gov

The reactivity of naphthoquinones extends to amino acids, which can be viewed as specialized amine nucleophiles. The addition of amino acids to the naphthoquinone core can enhance the biological properties of the parent molecule. researchgate.net The synthesis of naphthoquinone-amino acid derivatives has been achieved through methods like microwave-assisted synthesis, which has been shown to be efficient for both 1,4-Michael addition to 1,4-naphthoquinone and substitution on 2,3-dichloronaphthoquinone. beilstein-journals.orgresearchgate.net The reaction conditions, including stoichiometry, the choice of base, and pH, are crucial factors influencing the yield of these reactions. beilstein-journals.orgresearchgate.net

For 2-(1-Hydroxyethyl)naphthalene-1,4-dione, the reaction with amine and amino acid nucleophiles is expected to proceed similarly, with the nucleophile attacking the C3 position, as the C2 position is already substituted. The hydroxyethyl (B10761427) group at the C2 position may influence the reactivity of the quinone ring through electronic and steric effects.

Table 1: Examples of Reactions between Naphthoquinones and Amine/Amino Acid Nucleophiles

| Naphthoquinone Reactant | Nucleophile | Product Type | Reference |

| 1,4-Naphthoquinone | Aniline | 2-(Phenylamino)naphthalene-1,4-dione | nih.gov |

| 1,4-Naphthoquinone | Various (hetero)aromatic and aliphatic amines | 2-Amino-1,4-naphthoquinones | rsc.org |

| 2,3-Dichloronaphthalene-1,4-dione | N-Boc-l-lysine methyl ester hydrochloride | Substituted 2-amino-3-chloronaphthalene-1,4-dione | researchgate.net |

| 1,4-Naphthoquinone | Amino acids | Naphthoquinone-amino acid derivatives | beilstein-journals.orgresearchgate.net |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-2-yl)methanamine | 2-Amino-3-bromonaphthalene-1,4-dione | nih.gov |

This table is generated based on the provided text and is for illustrative purposes.

Intramolecular Reactivity and Cyclization Reactions

The presence of the hydroxyethyl substituent in this compound introduces the potential for intramolecular reactions, leading to the formation of new heterocyclic ring systems. These reactions can be triggered by photochemical or thermal means.

Intramolecular Photoredox Reactions

Photoirradiation of certain substituted naphthoquinones can induce intramolecular redox reactions, resulting in the formation of oxacycles. researchgate.netbeilstein-journals.org This process involves the functionalization of a C-H bond proximal to the photoexcited carbonyl group of the quinone. researchgate.netbeilstein-journals.org For instance, studies on substituted 1,2-naphthoquinones have shown that photoirradiation leads to the corresponding oxacycle. researchgate.netbeilstein-journals.org

In a related class of compounds, 2-(1-hydroxyethyl)-9,10-anthraquinone has been shown to undergo an unusual photoredox reaction in aqueous solutions. nih.gov This reaction is initiated by the protonation of a carbonyl oxygen in the triplet excited state of the molecule. nih.gov Computational studies suggest that this process can occur through a triplet excited state intramolecular proton transfer (ESIPT) facilitated by water molecules, which act as a proton relay. beilstein-journals.org

Given these precedents, it is plausible that this compound could undergo a similar intramolecular photoredox reaction. Upon photoexcitation, the triplet excited state of the naphthoquinone could abstract a hydrogen atom from the hydroxyethyl side chain, leading to a biradical intermediate. Subsequent intramolecular cyclization and further reaction steps could result in the formation of a furan- or pyran-annulated naphthoquinone. The efficiency and pathway of such a reaction would likely be influenced by the solvent and pH conditions.

Formation of Furan (B31954) and Pyran Derivatives

The synthesis of naphthofuran derivatives is a significant area of research due to the biological activities associated with these compounds. Several synthetic strategies have been developed for the construction of naphtho[2,3-b]furan-4,9-diones, often starting from 2-hydroxy-1,4-naphthoquinone (B1674593). beilstein-journals.org These methods include reactions with various reagents under thermal or photochemical conditions. beilstein-journals.org For example, a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and alkynes or alkenes provides an efficient and green route to naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives, respectively. beilstein-journals.org

The hydroxyethyl group in this compound provides a handle for intramolecular cyclization to form furan or pyran rings. Acid- or base-catalyzed intramolecular dehydration could lead to the formation of a vinylnaphthalene-1,4-dione intermediate, which could then undergo further reactions. Alternatively, direct intramolecular nucleophilic attack of the hydroxyl group onto the quinone ring, possibly after activation of the quinone system, could lead to the formation of a dihydronaphthofuran or dihydronaphthopyran derivative.

For example, PtCl₂-catalyzed cyclization of ortho-diethynylbenzene derivatives bearing a hydroxyethyl group has been shown to yield dihydronaphthofuran derivatives through an initial intramolecular cyclization of the hydroxyl group onto an activated ethynyl (B1212043) group. rsc.org While the substrate is different, this demonstrates the feasibility of involving a hydroxyethyl group in the formation of a furan ring fused to a naphthalene (B1677914) system.

Table 2: Synthetic Approaches to Naphthofuran Derivatives

| Starting Material | Reagent/Condition | Product Type | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Alkynes, visible light (blue LEDs) | Naphtho[2,3-b]furan-4,9-diones | beilstein-journals.org |

| 2-Hydroxy-1,4-naphthoquinone | Alkenes, visible light (blue LEDs) | Dihydronaphtho[2,3-b]furan-4,9-diones | beilstein-journals.org |

| 2-Hydroxynaphthalene-1,4-dione | Alkyl 3-bromo-3-nitroacrylates, AcOK | Alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate | |

| o-Diethynylbenzene with hydroxyethyl group | PtCl₂ | Dihydronaphthofuran derivatives | rsc.org |

This table is generated based on the provided text and is for illustrative purposes.

Spectroelectrochemical Investigations of Naphthoquinone Redox Mechanisms

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the redox behavior of molecules and identify reaction intermediates. This is particularly useful for elucidating complex, multi-step redox mechanisms.

The electrochemical reduction of naphthoquinones in aprotic media typically proceeds through two successive one-electron transfer steps, forming a radical anion and then a dianion. In the presence of proton donors, the mechanism becomes more complex, involving proton-coupled electron transfer (PCET) processes.

In situ FT-IR spectroelectrochemistry has been employed to investigate the redox mechanism of 1,4-naphthoquinone. These studies can track changes in the vibrational spectra of the molecule as the applied potential is varied, providing direct evidence for the formation of intermediates. For example, in the case of 2-hydroxy-1,4-naphthoquinone in acetonitrile, in situ IR spectroelectrochemistry has revealed the presence of two different intermediates during the electrochemical process. researchgate.net

For this compound, a spectroelectrochemical investigation would be expected to reveal a similar two-step reduction process for the quinone core. The hydroxyethyl substituent could potentially influence the reduction potentials and the stability of the resulting radical anion and dianion. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and a carbonyl oxygen of the quinone could play a significant role in stabilizing the reduced species, as has been observed for other α-hydroxy-naphthoquinones. beilstein-journals.org

A cyclic voltammetry (CV) experiment would likely show two reversible or quasi-reversible redox couples corresponding to the Q/Q•⁻ and Q•⁻/Q²⁻ transitions. By coupling CV with simultaneous UV-Vis or IR spectroscopy, the electronic and structural changes associated with each electron transfer step could be monitored. This would allow for the definitive identification of the radical anion and dianion and could also reveal any subsequent chemical reactions that these species might undergo, such as intramolecular cyclization or protonation.

Structure Activity Relationship Sar Studies and Derivative Design for 2 1 Hydroxyethyl Naphthalene 1,4 Dione Analogs

Elucidation of Structural Modulations Impacting Molecular Activity

The biological activity of 2-(1-Hydroxyethyl)naphthalene-1,4-dione and its analogs is intricately linked to their chemical structures. Modifications to the naphthoquinone core, the hydroxyethyl (B10761427) side chain, and the introduction of various substituents can significantly influence their pharmacological properties. The redox properties of the naphthoquinone ring are fundamental to its activity, as it can accept electrons to generate reactive oxygen species, leading to cellular damage and apoptosis. researchgate.netmdpi.com

The nature and position of substituents on the naphthoquinone scaffold play a critical role in modulating its physicochemical and biological characteristics. nih.govjocpr.com For instance, the introduction of electron-withdrawing or electron-donating groups can alter the redox potential of the quinone, thereby affecting its interaction with biological targets. nih.gov Studies on various naphthoquinone derivatives have demonstrated that even minor structural changes, such as the position of a hydroxyl group or the addition of a methyl group, can lead to significant differences in biological activity, including the ability to overcome drug resistance. nih.gov

Furthermore, the introduction of amino, alkyl, aryl, and other substituents at various positions on the naphthoquinone ring has been extensively explored to develop analogs with enhanced potency and selectivity. researchgate.netnih.govblucher.com.br These substitutions can affect the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, all of which are important for its pharmacokinetic and pharmacodynamic profiles.

Design and Synthesis of Novel Naphthoquinone Derivatives

The inherent bioactivity of the naphthoquinone scaffold has prompted extensive research into the design and synthesis of novel derivatives with improved pharmacological profiles. These efforts have focused on introducing a wide array of substituents and structural motifs to modulate the parent compound's properties.

Exploration of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of alkyl, aryl, and heteroaryl groups onto the naphthoquinone framework has been a key strategy in the development of new analogs. nih.govblucher.com.bracs.org The synthesis of these derivatives often involves nucleophilic substitution or addition reactions on the naphthoquinone ring. nih.gov

Alkyl Substituents: The addition of alkyl chains of varying lengths and branching can influence the lipophilicity of the compounds, which in turn affects their membrane permeability and cellular uptake. nih.govresearchgate.net For example, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with different alkyl side chains were synthesized and evaluated for their biological activities. nih.gov

Aryl and Heteroaryl Substituents: The incorporation of aryl and heteroaryl moieties can introduce additional binding interactions with target proteins and influence the electronic properties of the naphthoquinone ring. acs.org The synthesis of 2-hydroxy-3-aryl-1,4-naphthoquinones has been reported, highlighting the versatility of synthetic approaches to access these derivatives. acs.org Furthermore, the introduction of these substituents can be achieved through various synthetic methodologies, including reactions catalyzed by Lewis acids or through multi-component reactions. nih.govnih.gov

The following table summarizes some examples of synthesized naphthoquinone derivatives with alkyl, aryl, and heteroaryl substituents.

| Compound Type | General Structure/Modification | Synthetic Method | Key Findings/Observations |

| 3-Alkyl-2-hydroxy-1,4-naphthoquinones | Introduction of various alkyl chains at the C3 position. | Reductive alkylation, Hooker oxidation, radical alkylation. nih.gov | The nature of the alkyl chain significantly impacts biological activity. nih.gov |

| 2-Hydroxy-3-aryl-1,4-naphthoquinones | Aryl group attached at the C3 position. | Various synthetic routes have been developed. acs.org | These derivatives have been explored for their potential as antimalarial agents. acs.org |

| Naphthoquinones with Heteroaryl Groups | Incorporation of nitrogen-containing heterocycles. | Michael addition, nucleophilic substitution. nih.gov | Can enhance pharmacological properties and introduce new biological activities. nih.gov |

Dimeric and Heterodimeric Naphthoquinone Structures

The synthesis of dimeric and heterodimeric naphthoquinone structures represents a more complex approach to designing novel analogs with potentially enhanced or novel biological activities. These larger molecules can span larger binding sites on target proteins or interact with multiple targets simultaneously.

Dimeric Naphthoquinones: These structures consist of two naphthoquinone units linked together. A rationally designed bis-aziridinyl dimeric naphthoquinone has been synthesized and shown to possess potent antileukemic activity. nih.gov This compound was found to induce the production of reactive oxygen species and cause double-stranded DNA breaks in cancer cells. nih.gov

Heterodimeric Naphthoquinones: These molecules are composed of a naphthoquinone unit linked to a different molecular scaffold. A number of new naphthoquinones, including two heterodimers, have been isolated from fungal sources. acs.org The structural elucidation of these complex molecules often requires advanced spectroscopic techniques. acs.orgacs.org These heterodimers have shown cytotoxic activity against various cancer cell lines. acs.org

Mannich Base Derivatives of Hydroxynaphthoquinones

Mannich bases derived from hydroxynaphthoquinones, particularly lawsone (2-hydroxy-1,4-naphthoquinone), constitute a significant class of derivatives with a broad spectrum of biological activities. nih.govrsc.org The synthesis of these compounds is typically achieved through a one-pot, three-component Mannich reaction involving lawsone, an aldehyde, and a primary or secondary amine. scilit.comtandfonline.comtandfonline.com This reaction is versatile, allowing for the introduction of a wide variety of substituents. nih.govtandfonline.com

The general structure of these Mannich bases features an aminomethyl group at the C3 position of the naphthoquinone ring. nih.gov The nature of the amine and aldehyde components used in the synthesis directly influences the structure and, consequently, the biological activity of the resulting Mannich base. tandfonline.com For instance, derivatives with an octyl chain substitution and a hydroxyl group in the phenyl ring have shown potent activity. tandfonline.com

A study on a series of these derivatives revealed that their activity is dependent on the substituents at both the R and R1 positions (referring to the amine and aldehyde-derived parts, respectively). tandfonline.com These compounds have been investigated for various biological applications, including their potential as anticancer and antimalarial agents. nih.govscilit.com

The following table provides examples of synthesized Mannich base derivatives of lawsone and their reported activities.

| Compound No. | R (from Amine) | R1 (from Aldehyde) | Reported IC50 (µM) in HepG2 cells |

| 1 | Octyl | 2-Hydroxyphenyl | 1.68 tandfonline.com |

| 7 | Octyl | 4-Hydroxyphenyl | 2.01 tandfonline.com |

| 8 | Octyl | 5-Bromo-2-hydroxyphenyl | 1.64 tandfonline.com |

| 13 | Dodecyl | 2-Hydroxyphenyl | 1.89 tandfonline.com |

| 14 | Dodecyl | 4-Hydroxyphenyl | 2.21 tandfonline.com |

This table is based on data from a study on the anticancer activity of lawsone-derived Mannich bases. tandfonline.com

Amino and Hydroxyethyl Substituted Naphthoquinones

The introduction of amino and hydroxyethyl groups into the naphthoquinone scaffold has been a fruitful strategy for developing new bioactive compounds. nih.gov These functional groups can enhance the molecule's polarity, solubility, and ability to interact with biological targets through hydrogen bonding. nih.gov

Amino-Substituted Naphthoquinones: The synthesis of amino-substituted naphthoquinones can be achieved through various methods, including the reaction of halogenated naphthoquinones with amines or the Michael addition of amines to the naphthoquinone ring. nih.govtandfonline.com These derivatives have shown a wide range of pharmacological activities. nih.gov A series of novel 2-amino-1,4-naphthoquinone derivatives were synthesized and found to induce cell death in lung cancer cells through autophagy. nih.gov The introduction of an amide structure within the amino substituent has been shown to improve the pharmacological effects of these compounds. nih.gov

Hydroxyethyl-Substituted Naphthoquinones: The hydroxyethyl group is a key structural feature of the parent compound, this compound. The synthesis of derivatives with this specific substituent, or variations thereof, is of significant interest. For example, a compound with a 2-(6-aminohexyl-1-ol)-3-(2-hydroxyethylthio)-1,4-naphthoquinone structure has been synthesized. tandfonline.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of this compound and its analogs are critical determinants of their biological activity. The presence of a chiral center in the 1-hydroxyethyl side chain means that the compound can exist as two enantiomers, which may exhibit different pharmacological profiles.

Conformational analysis of these molecules is essential to understand how they interact with their biological targets. The relative orientation of the naphthoquinone ring and the hydroxyethyl side chain can influence the molecule's ability to fit into the binding pocket of an enzyme or receptor. While specific conformational analyses for this compound are not extensively detailed in the provided context, studies on related naphthoquinone derivatives highlight the importance of such considerations. For instance, the absolute configuration of a new naphthoquinone was established by comparing measured and calculated ECD data. acs.org

Mechanistic Insights into the Molecular Interactions of 2 1 Hydroxyethyl Naphthalene 1,4 Dione in Biological Systems Non Clinical Focus

Redox Cycling and Reactive Oxygen Species (ROS) Generation

The 1,4-naphthoquinone (B94277) scaffold, the core of 2-(1-Hydroxyethyl)naphthalene-1,4-dione, is well-known for its ability to undergo redox cycling. This process is a key mechanism behind the biological activities of many quinones. It involves the sequential reduction and oxidation of the molecule, leading to the generation of reactive oxygen species (ROS). rsc.orgnih.gov

The process begins with the reduction of the quinone to a semiquinone radical, which can then be further reduced to a hydroquinone (B1673460). researchgate.net The subsequent auto-oxidation of the semiquinone radical anion by molecular oxygen regenerates the parent quinone and produces a superoxide (B77818) radical (O₂•−). This superoxide radical can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This continuous cycle of reduction and oxidation can lead to a significant increase in intracellular ROS levels, a state known as oxidative stress. rsc.org

While this is a general mechanism for 1,4-naphthoquinones, the specific redox potential and efficiency of ROS generation by this compound are not detailed in the available research. However, it is established that the nature and position of substituents on the naphthoquinone ring can influence the redox potential and, consequently, the rate of ROS production. rsc.orgnih.gov

Enzymatic Reduction Pathways

The reduction of naphthoquinones in a biological system can be catalyzed by various enzymes. A critical family of enzymes in this process is the NAD(P)H:quinone oxidoreductases. Notably, NAD(P)H:quinone oxidoreductase 1 (NQO1) is a two-electron reductase that converts quinones directly to the more stable hydroquinone form, bypassing the semiquinone radical intermediate. This is generally considered a detoxification pathway as it prevents the generation of ROS through redox cycling. koreascience.kr

Conversely, one-electron reductases, such as NADPH-cytochrome P450 reductase, can reduce quinones to the unstable semiquinone radical. This intermediate is a key participant in the redox cycling process that generates ROS. researchgate.net Therefore, the balance between one- and two-electron reduction pathways is a crucial determinant of the cytotoxic effects of naphthoquinones. Specific enzymatic reduction pathways for this compound have not been explicitly documented.

Consequences of Oxidative Stress at the Molecular Level

The overproduction of ROS resulting from the redox cycling of naphthoquinones can have several detrimental effects at the molecular level. These highly reactive species can indiscriminately damage cellular macromolecules.

Key consequences include:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that leads to lipid peroxidation. This process can compromise membrane integrity and function. nih.gov

DNA Damage: Oxidative stress can cause modifications to DNA bases and sugar moieties, as well as single- and double-strand breaks. nih.govnih.gov This genotoxicity is a significant aspect of the cellular response to such compounds.

Protein Oxidation: Amino acid residues in proteins, particularly cysteine and methionine, are susceptible to oxidation by ROS. This can lead to changes in protein structure and function, including enzyme inactivation.

Covalent Adduct Formation with Biomolecules

In addition to inducing oxidative stress, many 1,4-naphthoquinones are electrophiles that can form covalent bonds with nucleophilic biomolecules. This process, often a Michael-type addition, is another important mechanism of their biological activity. nih.gov

Alkylation of Nucleophilic Moieties (e.g., Thiols)

The α,β-unsaturated carbonyl system in the 1,4-naphthoquinone ring makes it susceptible to attack by soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866) (GSH). nih.gov The formation of covalent adducts with GSH can lead to its depletion, thereby impairing the cell's antioxidant defense system and exacerbating oxidative stress.

Specific research on a derivative, 2-(1-hydroxyethyl)-5,8-dimethoxy-1,4-naphthoquinone (a dimethoxy derivative of the compound of interest), has shown that it forms conjugates with glutathione. koreascience.krnih.gov The study noted that the formation of these GSH conjugates was slower for the 2-substituted isomer compared to the 6-substituted isomer, suggesting that the 1-hydroxyethyl group at the C2 position creates steric hindrance that impedes the reaction with glutathione. koreascience.krnih.gov This finding directly demonstrates the capacity of the 2-(1-hydroxyethyl)naphthoquinone structure to act as an alkylating agent, a process that is correlated with its cytotoxicity. koreascience.krnih.gov

| Feature | Observation | Implication |

| Reaction | Formation of glutathione (GSH) conjugates with 2-(1-hydroxyethyl)-5,8-dimethoxy-1,4-naphthoquinone. koreascience.krnih.gov | The compound can act as an alkylating agent, covalently modifying nucleophilic molecules like glutathione. |

| Reaction Rate | The rate of GSH conjugate formation is slower for the 2-isomer compared to the 6-isomer. koreascience.krnih.gov | Steric hindrance from the substituent at the 2-position influences the reactivity towards thiols. |

| Cytotoxicity | A good correlation exists between the formation of GSH conjugates and cytotoxic activity. koreascience.krnih.gov | Alkylation of cellular thiols is a likely contributor to the compound's biological effects. |

Modulation of Cellular Signaling Pathways

The molecular interactions of 1,4-naphthoquinones are not limited to direct oxidative damage and alkylation. They can also modulate the activity of key cellular signaling pathways, which can have profound effects on cell fate.

Impact on Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Several studies have shown that various 1,4-naphthoquinone derivatives can inhibit the EGFR signaling pathway. nih.govnih.govnih.gov This inhibition can occur through direct interaction with the kinase domain or through indirect mechanisms, such as the modulation of protein tyrosine phosphatases that regulate EGFR activity. nih.gov For instance, some anilino-1,4-naphthoquinone derivatives have been identified as potent EGFR inhibitors. nih.govnih.gov

While the general class of naphthoquinones has been shown to interact with the EGFR pathway, there is currently no specific research available detailing the direct impact of this compound on EGFR or other receptor tyrosine kinases.

Influence on Protein Tyrosine Phosphatases

Naphthoquinones, a class of compounds to which this compound belongs, have demonstrated the ability to interact with and modulate the activity of protein tyrosine phosphatases (PTPs). For instance, 1,2-naphthoquinone (B1664529) (1,2-NQ) has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) signaling pathway. nih.gov This inhibition is significant as PTP1B plays a crucial role in the development of type 2 diabetes. nih.gov The mechanism of inhibition by related compounds often involves covalent modification of cysteine residues within the enzyme's active site. nih.gov

Studies on other natural compounds have further elucidated the mechanisms of PTP1B inhibition. For example, theaflavanoside IV, isolated from tea seed shells, exhibits competitive and reversible slow-binding inhibition of PTP1B. nih.gov Another compound from the same source, caffeine, was found to inhibit PTP1B through a mixed-type I mechanism, indicating a preference for binding to the free enzyme. nih.gov While direct studies on this compound are limited, the established reactivity of the naphthoquinone scaffold suggests a potential for similar interactions with PTPs, warranting further investigation into its specific inhibitory mechanisms and kinetics.

Nrf2-Dependent Gene Expression Modulation

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the cellular antioxidant response. nih.govbenbedphar.org It regulates the expression of a wide array of cytoprotective genes that contain an antioxidant response element (ARE) in their promoter regions. benbedphar.orgresearchgate.net Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov

Naphthoquinone derivatives can modulate Nrf2-dependent gene expression. This modulation can occur through direct interaction with Keap1, inhibiting the Keap1-Nrf2 protein-protein interaction. nih.gov This inhibition prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of antioxidant genes like NADPH quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1). nih.govnih.gov Some oncogenes have also been shown to increase the transcription of Nrf2, leading to a more reduced intracellular environment. nih.gov The electrophilic nature of many Nrf2 activators suggests that they may operate through multiple biological pathways. nih.gov The ability of this compound to influence this pathway is an area of active research, with the potential to impact cellular defense against oxidative stress.

Interaction with Macromolecular Targets

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential enzymes that regulate DNA topology during critical cellular processes like replication and transcription. wikipedia.org They function by creating transient breaks in the DNA backbone, allowing supercoils to be relaxed or strands to be untangled, followed by re-ligation of the DNA. wikipedia.org Topoisomerase inhibitors are compounds that interfere with this process and are categorized into two main types: those that prevent DNA cleavage and those that stabilize the transient enzyme-DNA complex, preventing re-ligation and leading to DNA damage and cell death. wikipedia.org

Naphthoquinone derivatives have been identified as effective inhibitors of both topoisomerase I and topoisomerase II. nih.gov For example, the synthetic naphthoquinone adduct TU100 was found to be a dual inhibitor of both enzymes. nih.gov Mechanistically, some topoisomerase inhibitors act as poisons by stabilizing the topoisomerase-DNA complex, while others function as catalytic inhibitors. wikipedia.org Research on 1,2-naphthoquinone has revealed it acts as a poison for human topoisomerase IIα and IIβ, increasing the levels of double-stranded DNA breaks. nih.gov The mechanism for 1,2-naphthoquinone's effect on topoisomerase IIα is suggested to be through covalent adduction to the protein. nih.gov While the precise mechanism of this compound is not fully elucidated, its structural similarity to other known topoisomerase-inhibiting naphthoquinones suggests a potential to disrupt the function of these vital enzymes.

DNA Intercalation and Alkylation Mechanisms

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while alkylation results in the formation of a covalent bond with DNA bases. Both processes can disrupt DNA replication and transcription.

Modulation of Heat Shock Proteins (e.g., HSP90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that is critical for the proper folding and stability of a large number of "client" proteins, many of which are involved in signal transduction pathways that are hallmarks of cancer. nih.gov Inhibition of Hsp90 can lead to the degradation of these client proteins, providing a multi-pronged attack on malignant cell growth. nih.gov

Naphthoquinones have been identified as a scaffold for the development of Hsp90 inhibitors. nih.gov The mechanism of action can involve the covalent modification of cysteine residues on Hsp90. For example, 1,4-naphthoquinone (1,4-NQ) has been shown to covalently modify Hsp90, leading to the activation of heat shock factor 1 (HSF1), a key transcription factor in the heat shock response. nih.gov Liquid chromatography-tandem mass spectrometry analysis has identified specific cysteine residues (Cys412 and Cys564) on recombinant Hsp90 as modification sites by 1,4-NQ. nih.gov This modification disrupts the association between Hsp90 and HSF1, allowing HSF1 to translocate to the nucleus and upregulate the expression of downstream heat shock proteins. nih.gov Given its naphthoquinone core, this compound may also modulate Hsp90 function, potentially through similar covalent interactions.

Photobiological and Photosensitization Mechanisms

The photobiological properties of a compound refer to its ability to undergo chemical or physical changes upon absorption of light, which can lead to biological effects. Photosensitization is a process where a molecule (the photosensitizer), after absorbing light, transfers the absorbed energy to another molecule, often leading to the generation of reactive oxygen species (ROS).

Naphthoquinones are known to be photochemically active. The production of superoxide anions in the presence of NAD and NADPH has been observed in studies with 1,2- and 1,4-naphthoquinones. nih.gov This generation of ROS is a key mechanism behind the cytotoxicity and genotoxicity of some naphthoquinones. nih.gov The specific photobiological and photosensitization mechanisms of this compound have not been extensively detailed in the provided context. However, the inherent properties of the naphthoquinone ring system suggest a potential for such activity. Further research would be necessary to characterize its absorption spectrum, quantum yields for ROS generation, and the specific biological consequences of its photoactivation.

Applications of 2 1 Hydroxyethyl Naphthalene 1,4 Dione in Organic Synthesis and Materials Science

Building Block in Complex Chemical Syntheses

The naphthalene-1,4-dione framework is a fundamental building block for the construction of elaborate chemical structures, particularly in the field of medicinal chemistry. The inherent reactivity of the quinone system, combined with the functional handles of its substituents, allows for its incorporation into larger, polycyclic, and heterocyclic systems.

The 1,4-naphthoquinone (B94277) structure is a key component in many natural products and serves as a precursor for the synthesis of important compounds like anthraquinone. wikipedia.org The modification of this core through the introduction of various substituents is a common strategy in developing new bioactive molecules. For instance, the naphthalene-1,4-dione scaffold has been used to create libraries of analogues for anticancer drug discovery. nih.govrsc.org In these syntheses, the core structure is typically reacted with amines or other nucleophiles to generate a diverse set of derivatives. nih.gov The presence of the hydroxyethyl (B10761427) group in 2-(1-Hydroxyethyl)naphthalene-1,4-dione offers an additional site for chemical modification, such as esterification or etherification, allowing for the attachment of other molecular fragments or for tuning the molecule's solubility and pharmacokinetic properties.

Furthermore, the development of hybrid molecules, where a known pharmacophore is linked to another active compound, is a strategy to enhance biological and physicochemical properties. mdpi.com The 1,4-naphthoquinone moiety is frequently used in such hybrids. mdpi.com The hydroxyethyl side chain of this compound provides a convenient linker for creating these sophisticated hybrid structures. This versatility makes it an advanced building block for creating sp³-rich, complex scaffolds for medicinal chemistry. nih.govenamine.net

Role in Photocatalysis and Photochemistry

The photochemical properties of quinones, including naphthalene-1,4-dione derivatives, have been a subject of intensive study. These compounds possess favorable photophysical properties that enable them to participate in a variety of photochemical transformations. researchgate.net Quinone derivatives can interact with biological structures through several mechanisms, including the generation of reactive oxygen species (ROS) via reversible oxidation-reduction reactions upon exposure to light. nih.gov This ability to generate ROS underlies their potential application in photodynamic therapy and as photocatalysts.

The extended π-conjugation of the naphthalene (B1677914) system allows for the absorption of light, leading to an excited state. This excited molecule can then transfer energy or electrons to other molecules, initiating chemical reactions. For example, assemblies of porphyrins with naphthalene derivatives have been shown to act as photocatalysts in the activation of molecular oxygen. researchgate.net Some naphthalene-1,4-dione derivatives have also been investigated as photosensitizers in dye-sensitized solar cells, where they absorb photons and convert them into electrical current. researchgate.net The specific substitution pattern on the naphthalene-1,4-dione ring influences its electronic properties and, consequently, its photochemical behavior. The hydroxyethyl group in this compound could modulate these properties, potentially tuning the absorption spectrum and the efficiency of photochemical processes.

Precursor for Advanced Organic Materials

The rigid and planar structure of the naphthalene core, combined with its rich electronic properties, makes naphthalene-1,4-dione and its derivatives attractive precursors for the development of advanced organic materials with applications in electronics and photonics.

Naphthalene-based compounds are widely explored for their use in organic electronics. Specifically, derivatives of naphthalene are utilized as emitters in electroluminescent devices and as photoconducting materials. researchgate.net The ability to functionalize the naphthalene core allows for the fine-tuning of the material's electronic properties, such as its electron affinity and charge transport characteristics.

For instance, distyrylnaphthalene derivatives have been successfully used as dopants in organic light-emitting diodes (OLEDs). nih.gov The introduction of substituents can influence the packing of the molecules in the solid state, which is crucial for efficient charge transport in organic field-effect transistors. The hydroxyethyl group on this compound could be used to attach the molecule to polymer backbones or surfaces, providing a method to incorporate this electroactive unit into larger material architectures. mdpi.com This makes such derivatives promising candidates for creating novel n-channel semiconductors and other optoelectronic materials.

Many naphthalene-1,4-dione derivatives exhibit fluorescence, a property that is highly desirable for applications such as molecular probes in biochemical research, emitters for electroluminescent devices, and fluorescent whitening agents. researchgate.net The fluorescence properties are highly dependent on the nature and position of the substituents on the naphthalene ring.

An efficient one-pot, three-component reaction using 2-hydroxynaphthalene-1,4-dione (also known as Lawsone), various aromatic aldehydes, and amines has been developed to synthesize a range of fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.netresearcher.life These products were found to be fluorescent in solution, emitting green light in the range of 546-560 nm. researchgate.net The synthesis is notable for its mild reaction conditions and high yields. researchgate.net The general approach highlights how the core structure of a simple precursor like this compound could be similarly elaborated to produce novel fluorescent materials. The hydroxyethyl group itself could be further functionalized to modulate the fluorescence quantum yield or to attach the fluorophore to specific targets.

Interactive Table: Synthesis of Fluorescent Naphthalene-1,4-dione Derivatives

The following table summarizes the synthesis of various fluorescent hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction, demonstrating the versatility of the naphthoquinone scaffold in creating photofunctional materials. researchgate.net

| Aldehyde Component | Amine Component | Product Fluorescence Emission (nm) |

| Benzaldehyde | Aniline | 546-560 |

| 4-Chlorobenzaldehyde | Morpholine | 546-560 |

| 4-Methylbenzaldehyde | Piperidine | 546-560 |

| 2-Naphthaldehyde | Pyrrolidine | 546-560 |

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-(1-Hydroxyethyl)naphthalene-1,4-dione?

Synthesis typically involves functionalizing the naphthalene-1,4-dione core. A common approach is bromination of naphthalene derivatives (e.g., using N-bromosuccinimide (NBS)) followed by nucleophilic substitution with ethanolamine to introduce the hydroxyethyl group . Key steps include:

- Bromination : Controlled bromination at the 2-position of naphthalene-1,4-dione using NBS under anhydrous conditions.

- Substitution : Reaction with ethanolamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures.

Analytical Validation : Confirm structure via -NMR (e.g., hydroxyethyl proton signals at δ 4.2–4.5 ppm) and LC-MS (molecular ion peak at m/z 230.2) .

Advanced Synthesis: Regioselective Functionalization

Q. Q2. How can regioselective modification of this compound be achieved for targeted applications?

Regioselective functionalization often exploits the electron-deficient quinone ring. Advanced methods include:

- Microwave-assisted synthesis : Accelerates reaction kinetics for selective thioalkylation or amination at the 3-position (e.g., using allyl mercaptan or amines under microwave irradiation) .

- Electrochemical methods : Controlled redox reactions to introduce substituents without side products.

- Protecting group strategies : Temporary protection of the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers to direct reactivity to other positions .

Basic Analytical Techniques

Q. Q3. What spectroscopic methods are essential for characterizing this compound?

Core techniques include:

- - and -NMR : Assign signals for the hydroxyethyl group (e.g., δ 1.3–1.5 ppm for CH₃, δ 3.6–4.0 ppm for CH₂) and quinone carbonyls (δ 185–190 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- IR spectroscopy : Identify O–H stretches (3200–3500 cm⁻¹) and C=O vibrations (1660–1680 cm⁻¹) .

Advanced Structural Analysis

Q. Q4. How is single-crystal X-ray diffraction used to resolve structural ambiguities?

For precise structural determination:

- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane.

- Data collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8 Venture).

- Refinement : Employ SHELXL (via SHELX suite) for least-squares refinement and thermal parameter modeling . Example metrics: R-factor < 5%, bond length accuracy ±0.02 Å.

Biological Activity Profiling

Q. Q5. What in vitro assays are used to evaluate its bioactivity?

Common assays include:

- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli.

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ typically 10–50 µM for naphthoquinones) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, HepG2).

Mechanistic Toxicology (Advanced)

Q. Q6. How does this compound interact with cellular targets?

Mechanistic insights derive from:

- Molecular docking : Simulate binding to enzymes like NAD(P)H:quinone oxidoreductase (NQO1) with AutoDock Vina .

- Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., semiquinone radicals).

- In vivo models : Evaluate hepatotoxicity in mice via serum ALT/AST levels and histopathology .

Data Contradictions in Toxicity Studies

Q. Q7. How to reconcile discrepancies in reported toxicity values (e.g., ED₅₀ variability)?

Factors causing variability:

- Species differences : Mice vs. rat metabolic pathways (e.g., CYP450 isoforms) .

- Exposure routes : Oral vs. inhalation bioavailability differences .

- Mitigation : Use ATSDR’s systematic review framework (Table B-1) to standardize inclusion criteria (species, exposure route, endpoints) .

Environmental Fate (Advanced)

Q. Q8. What computational models predict its environmental persistence?

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics.

- QSAR modeling : Relate logP (octanol-water partition coefficient) to soil mobility (Koc values) .

- Experimental validation : OECD 301F biodegradation tests in activated sludge.

Methodological Innovations

Q. Q9. How can microwave synthesis improve yield and selectivity?

Advantages include:

- Reduced reaction time : From 24 hours (conventional) to 30–60 minutes .

- Enhanced purity : Minimized side reactions (e.g., oxidation of hydroxyethyl group).

- Scalability : Demonstrated for gram-scale synthesis in closed-vessel systems .

Case Study: Chemosensor Development

Q. Q10. How is this compound functionalized for selective metal-ion sensing?

Example protocol:

- Amino-functionalization : React with pyridine-2-ylmethylamine to form Schiff bases.

- Cu²⁺ detection : UV-Vis titration in methanol/water (1:1) shows λₐbₛ shift from 450 nm (orange) to 650 nm (blue). Limit of detection (LOD): ~1.5 × 10⁻⁸ M .

- DFT validation : Simulate electronic transitions (HOMO-LUMO gap) to explain selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.